1-Allyl-3-methylimidazolium dicyanamide
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Overview
Description
1-Allyl-3-methylimidazolium dicyanamide is a type of ionic liquid, which is a salt in the liquid state at or near room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These characteristics make it an attractive option for various applications in scientific research and industry .
Scientific Research Applications
1-Allyl-3-methylimidazolium dicyanamide has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Safety and Hazards
Preparation Methods
1-Allyl-3-methylimidazolium dicyanamide can be synthesized by reacting 1-allyl-3-methylimidazolium chloride with sodium dicyanamide. The reaction typically takes place in an aqueous medium, and the product is isolated by filtration and purification . The general reaction is as follows:
1-Allyl-3-methylimidazolium chloride+Sodium dicyanamide→1-Allyl-3-methylimidazolium dicyanamide+Sodium chloride
Chemical Reactions Analysis
1-Allyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dicyanamide anion can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazolium cation can undergo redox reactions, although these are less common.
Complex Formation: The dicyanamide anion can form complexes with metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-allyl-3-methylimidazolium dicyanamide involves its ability to disrupt the structure of biological membranes and proteins. The imidazolium cation interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell death. The dicyanamide anion can also interact with metal ions and other biological molecules, affecting their function .
Comparison with Similar Compounds
1-Allyl-3-methylimidazolium dicyanamide can be compared with other imidazolium-based ionic liquids, such as:
- 1-Allyl-3-methylimidazolium chloride
- 1-Allyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties, such as low volatility and high thermal stability, but differ in their specific applications and reactivity. For example, 1-allyl-3-methylimidazolium chloride is commonly used as a solvent for cellulose, while 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is used in electrochemical applications .
Properties
IUPAC Name |
cyanoiminomethylideneazanide;1-methyl-3-prop-2-enylimidazol-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.C2N3/c1-3-4-9-6-5-8(2)7-9;3-1-5-2-4/h3,5-7H,1,4H2,2H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYIDOPTTZCESY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC=C.C(=[N-])=NC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746374 |
Source
|
Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917956-73-1 |
Source
|
Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium [(cyanoimino)methylidene]azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-3-methylimidazolium dicyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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